3-(4-Fluorophenyl)propylboronic acid pinacol ester

Vue d'ensemble

Description

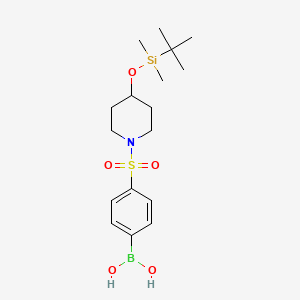

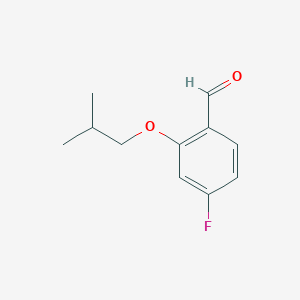

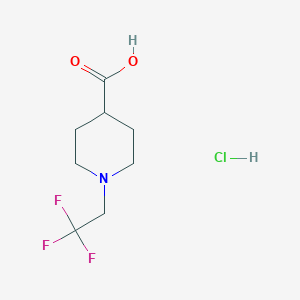

“3-(4-Fluorophenyl)propylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1570510-53-0 and a linear formula of C15H22BFO2 . It has a molecular weight of 264.15 .

Synthesis Analysis

The synthesis of boronic esters like “this compound” is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The protodeboronation of pinacol boronic esters is a key transformation in the synthesis process .Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-(4-fluorophenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C15H22BFO2/c1-14(2)15(3,4)19-16(18-14)11-5-6-12-7-9-13(17)10-8-12/h7-10H,5-6,11H2,1-4H3 .Chemical Reactions Analysis

Boronic esters like “this compound” are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The protodeboronation of pinacol boronic esters is a key transformation in these reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 264.15 .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

Boronic acids and their esters are pivotal in organic synthesis, particularly in cross-coupling reactions which are foundational for constructing complex molecular architectures. For instance, Qiu et al. (2009) developed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, highlighting the use of phenylboronic acid in cross-coupling reactions to achieve high yields. This underscores the role of boronic acid derivatives in facilitating efficient synthesis pathways for valuable intermediates in pharmaceutical and material science research (Qiu, Gu, Zhang, & Xu, 2009).

Material Science and Engineering

In the realm of material science, the unique properties of boronic acids, including their esters, contribute to the development of novel materials. Adamczyk-Woźniak et al. (2009) discussed the structural, synthetic, and application aspects of benzoxaboroles, derivatives of phenylboronic acids. Benzoxaboroles, by extension, shed light on the potential of boronic acid esters in creating materials with exceptional properties, including biological activity and molecular recognition capabilities (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).

Biosensors and Biological Applications

The selective binding characteristics of phenylboronic acids to diols have been exploited in designing biosensors. Anzai (2016) reviewed advancements in electrochemical biosensors based on phenylboronic acid derivatives for detecting various biological molecules, including sugars and glycoproteins. This illustrates the potential of 3-(4-Fluorophenyl)propylboronic acid pinacol ester in biosensing applications, given its structural affinity to phenylboronic acids (Anzai, 2016).

Environmental and Safety Considerations

Research on the degradation of polyfluoroalkyl chemicals by Liu and Avendaño (2013) provides insights into environmental and safety considerations related to fluorinated compounds. While this study focuses on polyfluoroalkyl chemicals, the principles of biodegradation and environmental impact assessment outlined could be relevant to understanding the environmental fate of fluorinated boronic acid esters (Liu & Avendaño, 2013).

Mécanisme D'action

Target of Action

Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that their targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

The mode of action of 3-(4-Fluorophenyl)propylboronic acid pinacol ester is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a palladium complex. This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in organic synthesis. By facilitating the formation of carbon-carbon bonds, this compound can influence the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic esters are generally stable and readily prepared , suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Additionally, the stability of boronic esters can be influenced by factors such as pH and temperature .

Analyse Biochimique

Biochemical Properties

3-(4-Fluorophenyl)propylboronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center. This interaction is essential for the formation of new carbon-carbon bonds, making this compound a valuable reagent in organic synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with palladium catalysts in the Suzuki–Miyaura coupling reaction. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group from the boron to the palladium center. This transmetalation process is a key step in the formation of new carbon-carbon bonds. Additionally, the pinacol ester group stabilizes the boron atom, enhancing the reactivity of the compound in the coupling reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is generally stable when stored at low temperatures, such as in a freezer . Over time, however, the ester group may undergo hydrolysis, leading to the formation of the corresponding boronic acid. This degradation can impact the efficacy of the compound in biochemical reactions, necessitating proper storage and handling to maintain its stability.

Propriétés

IUPAC Name |

2-[3-(4-fluorophenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFO2/c1-14(2)15(3,4)19-16(18-14)11-5-6-12-7-9-13(17)10-8-12/h7-10H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWKSLDFDBRDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)

![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)

![tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate](/img/structure/B1447094.png)

![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)

![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)

![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)